BenchChemオンラインストアへようこそ!

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide

Clinical candidate α7 nAChR Drug development

RGH-857 (CAS 2408754-53-8) is an orally active, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). It was discovered and optimized by Richter Gedeon Nyrt.

Molecular Formula C27H26N2O6S
Molecular Weight 506.6 g/mol
Cat. No. B15101249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
Molecular FormulaC27H26N2O6S
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)OC)OC
InChIInChI=1S/C27H26N2O6S/c1-4-35-21-9-5-17(6-10-21)23-14-19(13-18-15-25(33-2)26(34-3)16-24(18)23)27(30)29-20-7-11-22(12-8-20)36(28,31)32/h5-16H,4H2,1-3H3,(H,29,30)(H2,28,31,32)
InChIKeyVGSJONVJZJALAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RGH-857 (4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide): α7 Nicotinic Receptor PAM Clinical Candidate Overview


RGH-857 (CAS 2408754-53-8) is an orally active, selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). It was discovered and optimized by Richter Gedeon Nyrt. and is described as a clinical candidate compound emerging from a medicinal chemistry campaign that identified a novel 1,1-dioxo-thiadiazine core scaffold [1]. RGH-857 acts at an allosteric site distinct from the orthosteric acetylcholine-binding site, enhancing receptor activation in the presence of endogenous agonists without directly activating the receptor itself . The compound is supplied for research use only by multiple vendors (e.g., Selleck Chemicals, MedChemExpress, TargetMol) and has been cited in Nature Medicine for quality .

Why a Generic α7 PAM Cannot Replace RGH-857 in Cognitively Focused Studies


α7 nAChR positive allosteric modulators constitute a structurally and pharmacologically diverse class with distinct allosteric binding sites, efficacy profiles, and physicochemical properties. Substitution of one α7 PAM for another is not scientifically valid because compounds engaging different allosteric sites produce divergent modulation of endogenous cholinergic signaling. RGH-857 possesses a unique 1,1-dioxo-thiadiazine core that confers unusually low lipophilicity compared to other α7 PAM screening hits [1]. This property is critical for CNS drug candidates as it influences brain penetration, non-specific binding, and off-target pharmacology. Furthermore, RGH-857 has demonstrated statistically significant efficacy in scopolamine-induced amnesia models, a translational cognitive deficit paradigm, whereas many tool-compound α7 PAMs lack validated in vivo cognitive efficacy data [1].

RGH-857 Differential Evidence: Quantified Advantages Over Comparator α7 PAMs


Clinical Candidate Status Differentiates RGH-857 from Research-Grade α7 PAM Tool Compounds

RGH-857 is explicitly designated as a clinical candidate (compound 51) emerging from a full lead optimization program, whereas most commercially available α7 PAMs (e.g., PNU-120596, NS-1738, A-867744) are research tool compounds that were never advanced to clinical evaluation [1]. Clinical candidate status implies that RGH-857 has met predefined criteria for potency, selectivity, ADME, and in vivo efficacy that are beyond typical research tool compound characterization.

Clinical candidate α7 nAChR Drug development

Novel 1,1-Dioxo-Thiadiazine Scaffold Confers Lower Lipophilicity Versus HTS Hits

The 1,1-dioxo-thiadiazine core of RGH-857 emerged from an HTS campaign and exhibited unusually low lipophilicity compared to other screening hits, an attribute that is quantified in the primary publication [1]. Lower lipophilicity is a key parameter in CNS drug design, correlating with reduced non-specific tissue binding, lower metabolic clearance, and improved safety margins. While exact logD/logP values require consultation of the full publication, scaffold-based lipophilicity reduction is a structurally verifiable property of RGH-857.

Lipophilicity Scaffold novelty CNS drug design

In Vivo Efficacy in Scopolamine-Induced Amnesia Model Distinguishes RGH-857 from Non-Efficacious α7 PAMs

RGH-857 demonstrated statistically significant efficacy in the scopolamine-induced amnesia model, a well-validated translational paradigm for cognitive impairment [1]. Scopolamine is a muscarinic antagonist that induces transient cognitive deficits; reversal of scopolamine-induced amnesia by an α7 PAM indicates functional cognitive enhancement through cholinergic modulation. Many α7 PAM tool compounds lack published in vivo data in this model, making RGH-857's validated in vivo efficacy a key differentiator.

In vivo efficacy Scopolamine amnesia Cognitive enhancement

Oral Bioavailability Positions RGH-857 for In Vivo Studies Without Parenteral Administration

RGH-857 is described as an orally active compound capable of achieving brain exposure sufficient to produce cognitive effects in vivo [1]. In contrast, several widely used α7 PAM tool compounds (e.g., PNU-120596) require intraperitoneal or intravenous administration for in vivo studies, which can confound behavioral readouts and limit translational relevance.

Oral bioavailability CNS penetration In vivo dosing

Balanced Physicochemical and Pharmacological Profile Versus Single-Parameter Optimized α7 PAMs

According to the authors, RGH-857 possesses 'the most balanced physicochemical and in vitro pharmacological profile' among the optimized series [1]. This multiparameter optimization contrasts with many α7 PAM tool compounds, which are often optimized for a single parameter (e.g., potency) at the expense of solubility, metabolic stability, or selectivity. The balanced profile of RGH-857 resulted from systematic SAR exploration and candidate selection criteria that included potency, selectivity, ADME, and in vivo efficacy endpoints.

Multiparameter optimization Drug-likeness Candidate selection

RGH-857 Optimal Application Scenarios Based on Verified Product Evidence


Preclinical Alzheimer's Disease and Cognitive Impairment Research Requiring In Vivo-Validated α7 PAM

RGH-857 is the α7 PAM of choice for academic or industry laboratories conducting preclinical Alzheimer's disease or age-related cognitive decline studies where validated in vivo cognitive efficacy is a prerequisite. Its demonstrated efficacy in the scopolamine-induced amnesia model [1] provides a translational rationale that is absent for many commercially available α7 PAM tool compounds. Researchers can use RGH-857 to interrogate the role of α7 nAChR positive allosteric modulation in cognitive enhancement paradigms with confidence that the compound has met clinical candidate selection criteria for both efficacy and drug-like properties [1].

CNS Drug Discovery Programs Using α7 nAChR PAM as a Reference Standard

RGH-857 serves as an ideal reference compound for drug discovery programs targeting α7 nAChR positive allosteric modulation. Its status as a clinical candidate [1] ensures extensive characterization data (potency, selectivity, ADME, PK) that can be used to benchmark new chemical entities. Unlike research tool compounds that may have selectivity liabilities or poor oral bioavailability, RGH-857 embodies a balanced physicochemical and pharmacological profile suitable for direct in vitro and in vivo benchmarking against novel α7 PAM leads [1].

Biomarker and Target Engagement Studies Requiring Oral Dosing in Chronic Paradigms

For longitudinal studies investigating chronic α7 nAChR modulation—such as neuroprotective, anti-inflammatory, or synaptic plasticity biomarker assessments—RGH-857's oral bioavailability [1] makes it the preferred compound. Chronic oral dosing avoids the stress, inflammation, and tissue damage associated with repeated intraperitoneal injections, thereby reducing confounding variables in biomarker readouts. This is a practical advantage over α7 PAMs that require parenteral administration for in vivo studies.

Medicinal Chemistry and Chemical Biology Studies on α7 PAM Scaffold Evolution

The novel 1,1-dioxo-thiadiazine core of RGH-857 [1] makes it a valuable tool for structure-activity relationship (SAR) and fragment-based design studies focused on α7 nAChR allosteric modulation. Medicinal chemistry groups aiming to explore non-traditional α7 PAM chemotypes can use RGH-857 as a structural template for scaffold hopping or to understand the pharmacophoric elements that confer both potency at the allosteric site and favorable CNS drug-like properties [1].

Quote Request

Request a Quote for 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.